Fmoc-Lys(nic)-OH
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Overview
Description
Nα-(9-Fluorenylmethoxycarbonyl)-Nε-(nicotinoyl)-L-lysine: is a derivative of lysine, an essential amino acid. This compound is commonly used in peptide synthesis due to its unique protective groups that facilitate the construction of complex peptide chains. The fluorenylmethoxycarbonyl group protects the amino group, while the nicotinoyl group is a nicotinic acid derivative that can be used for various biochemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Solid-Phase Peptide Synthesis (SPPS): This method involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin. The fluorenylmethoxycarbonyl group is used to protect the amino group during the synthesis.
Solution-Phase Synthesis: This method involves the synthesis of the compound in solution, where the fluorenylmethoxycarbonyl group is introduced first, followed by the nicotinoyl group.
Industrial Production Methods: Industrial production of Nα-(9-Fluorenylmethoxycarbonyl)-Nε-(nicotinoyl)-L-lysine typically involves automated peptide synthesizers that use solid-phase peptide synthesis. This method allows for high-throughput production with minimal manual intervention .
Chemical Reactions Analysis
Types of Reactions:
Deprotection Reactions: The fluorenylmethoxycarbonyl group can be removed using piperidine, revealing the free amino group for further reactions.
Coupling Reactions: The nicotinoyl group can be introduced through a coupling reaction with nicotinic acid using coupling reagents such as dicyclohexylcarbodiimide.
Common Reagents and Conditions:
Piperidine: Used for deprotection of the fluorenylmethoxycarbonyl group.
Dicyclohexylcarbodiimide: Used for coupling reactions to introduce the nicotinoyl group.
Major Products:
Deprotected Lysine Derivatives: Formed after the removal of the fluorenylmethoxycarbonyl group.
Nicotinoyl-Lysine Derivatives: Formed after the coupling reaction with nicotinic acid.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Used as a building block in the synthesis of complex peptides and proteins.
Biology:
Enzyme Substrates: Used in the design of enzyme substrates for studying enzyme kinetics and mechanisms.
Medicine:
Drug Delivery: Used in the development of drug delivery systems due to its ability to form stable peptide bonds.
Industry:
Mechanism of Action
The mechanism of action of Nα-(9-Fluorenylmethoxycarbonyl)-Nε-(nicotinoyl)-L-lysine involves the protection and deprotection of the amino group during peptide synthesis. The fluorenylmethoxycarbonyl group protects the amino group, preventing unwanted side reactions. The nicotinoyl group can be used to introduce specific functional groups into the peptide chain, allowing for the design of peptides with unique properties .
Comparison with Similar Compounds
Nα-(9-Fluorenylmethoxycarbonyl)-L-lysine: Similar in structure but lacks the nicotinoyl group.
Nα-(tert-Butyloxycarbonyl)-L-lysine: Uses a different protecting group (tert-butyloxycarbonyl) instead of fluorenylmethoxycarbonyl.
Uniqueness:
Nicotinoyl Group:
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(pyridine-3-carbonylamino)hexanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O5/c31-25(18-8-7-14-28-16-18)29-15-6-5-13-24(26(32)33)30-27(34)35-17-23-21-11-3-1-9-19(21)20-10-2-4-12-22(20)23/h1-4,7-12,14,16,23-24H,5-6,13,15,17H2,(H,29,31)(H,30,34)(H,32,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRQIRUSEYKWPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC(=O)C4=CN=CC=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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